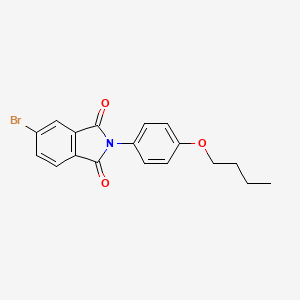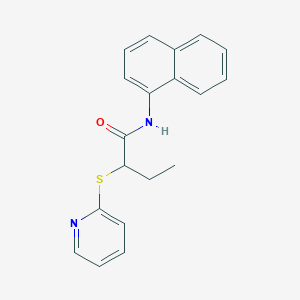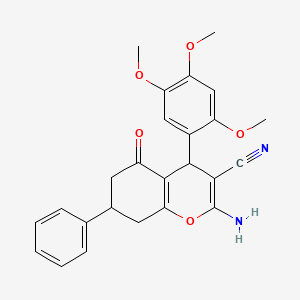
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, providing efficient pathways to generate complex molecules. For example, a method reported for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which share a structural motif with the compound of interest, utilizes a five-component condensation reaction. This reaction combines benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature, indicating the potential for similarly complex synthesis pathways for our compound of interest (Akbarzadeh et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques such as NMR, H RMS, and X-ray crystallography. For instance, a structurally related compound was analyzed using H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing detailed insights into its molecular configuration and solid-state structure. This underscores the importance of advanced analytical methods in understanding the molecular intricacies of our compound (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound highlight its reactivity and potential for further chemical modifications. Studies on similar molecules showcase various reactions, such as cyclization and condensation, which can influence the compound's functional capabilities and applicability in different chemical contexts (Savchenko et al., 2020).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The physical form can significantly impact the compound's utility in practical applications. Research on related compounds provides insights into how crystallography and solubility studies can inform the development and use of our compound of interest (Subhadramma et al., 2015).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are fundamental aspects that determine the compound's applications in synthesis and industry. For example, the study of related compounds' reactivity and stability under different conditions offers valuable insights into optimizing conditions for desired reactions and product yields (Gouda et al., 2022).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-2,5-6,10H,3-4,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCSTGEWOLDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)

![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)
